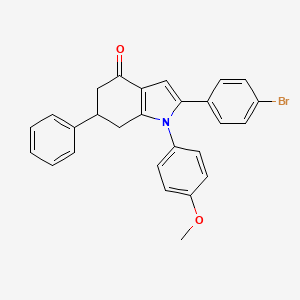
2-(4-Bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a useful research compound. Its molecular formula is C27H22BrNO2 and its molecular weight is 472.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-Bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C24H22BrN
- Molecular Weight : 425.35 g/mol
- CAS Number : [Not specified in the sources]
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail specific studies and findings related to its biological effects.
Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various derivatives of indole compounds. The results indicated that the compound significantly inhibited the production of pro-inflammatory cytokines in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
Analgesic Effects
In analgesic activity assessments, this compound was tested using the writhing test and hot plate test in mice. Results showed a significant reduction in pain responses compared to control groups. The analgesic effect was hypothesized to be mediated through the modulation of opioid receptors and inhibition of cyclooxygenase (COX) enzymes .
Anticancer Potential
Recent investigations have suggested that this compound may possess anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Anti-inflammatory Study | Inhibition of pro-inflammatory cytokines | In vitro assays on cell lines |
| Analgesic Testing | Significant pain relief in animal models | Writhing and hot plate tests |
| Anticancer Activity | Induced apoptosis in cancer cell lines | Cell viability assays and apoptosis assays |
The biological activities of this compound are primarily attributed to:
- NF-kB Inhibition : Reduces inflammatory cytokine production.
- Opioid Receptor Modulation : Alters pain perception pathways.
- Apoptosis Induction : Triggers programmed cell death in cancer cells.
Safety and Toxicity Profile
Acute toxicity studies have indicated that this compound has a favorable safety profile with no observed lethal effects at therapeutic doses. Histopathological examinations revealed no significant adverse effects on vital organs after administration in animal models .
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrNO2/c1-31-23-13-11-22(12-14-23)29-25(19-7-9-21(28)10-8-19)17-24-26(29)15-20(16-27(24)30)18-5-3-2-4-6-18/h2-14,17,20H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWYVTBNVUJTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














